molecular formula C15H10O3 B15168977 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 646058-69-7

7-Acetyl-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B15168977
CAS No.: 646058-69-7
M. Wt: 238.24 g/mol
InChI Key: ACFAWCMTFIJLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Acetyl-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that belongs to the naphthopyran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with acetylacetone under acidic conditions. This reaction proceeds through a cyclization mechanism to form the naphthopyran ring system . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating the mixture to reflux.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthopyran derivatives, which can exhibit different pharmacological properties and enhanced chemical stability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-4H-naphtho[1,2-b]pyran-4-one is unique due to its acetyl group at the 7-position, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a pharmacological agent and a versatile intermediate in organic synthesis .

Properties

CAS No.

646058-69-7

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

7-acetylbenzo[h]chromen-4-one

InChI

InChI=1S/C15H10O3/c1-9(16)10-3-2-4-12-11(10)5-6-13-14(17)7-8-18-15(12)13/h2-8H,1H3

InChI Key

ACFAWCMTFIJLLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C=CC3=C2OC=CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.